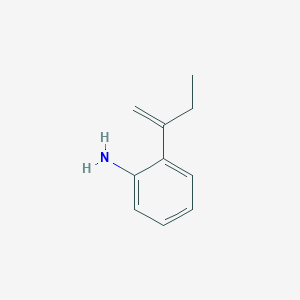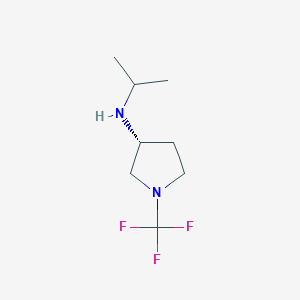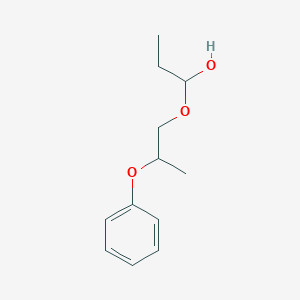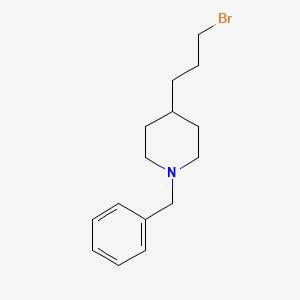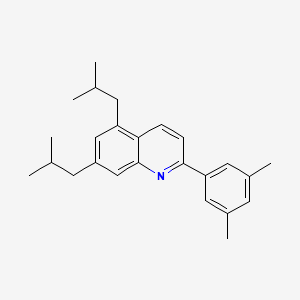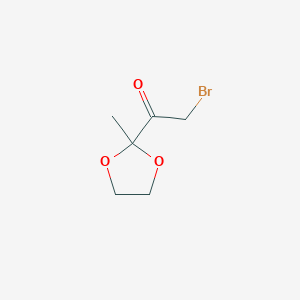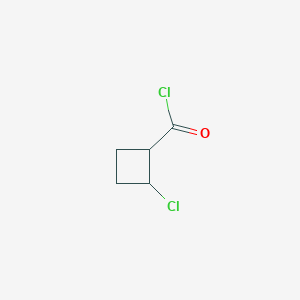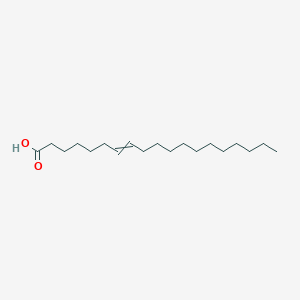![molecular formula C9H18N2O B13958911 2-(3,9-Diazabicyclo[3.3.1]nonan-9-yl)ethan-1-ol CAS No. 19847-01-9](/img/structure/B13958911.png)
2-(3,9-Diazabicyclo[3.3.1]nonan-9-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,9-Diazabicyclo[331]nonane-9-ethanol is a bicyclic compound that features a unique structure with two nitrogen atoms and an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Diazabicyclo[3.3.1]nonane-9-ethanol typically involves a multi-step process. One common method is the [3+2] cycloaddition reaction, which involves the reaction of azomethine ylides with alkenes. This reaction is followed by reduction and lactamization to form the desired bicyclic structure . The reaction conditions often include the use of specific catalysts and solvents to facilitate the cycloaddition and subsequent steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,9-Diazabicyclo[3.3.1]nonane-9-ethanol undergoes various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The nitrogen atoms in the bicyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group can yield aldehydes or carboxylic acids, while reduction can produce various amine derivatives.
Scientific Research Applications
3,9-Diazabicyclo[3.3.1]nonane-9-ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3,9-Diazabicyclo[3.3.1]nonane-9-ethanol involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to act as positive allosteric modulators of AMPA receptors, which are involved in synaptic transmission and plasticity in the central nervous system . This modulation can enhance cognitive functions and has potential therapeutic applications in neurological disorders.
Comparison with Similar Compounds
Similar Compounds
3,7-Diazabicyclo[3.3.1]nonane: This compound has a similar bicyclic structure but differs in the position of the nitrogen atoms.
3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane:
Uniqueness
3,9-Diazabicyclo[3.3.1]nonane-9-ethanol is unique due to the presence of the ethanol group, which provides additional functional versatility. This structural feature allows for a broader range of chemical modifications and applications compared to its analogs.
Properties
CAS No. |
19847-01-9 |
|---|---|
Molecular Formula |
C9H18N2O |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-(3,9-diazabicyclo[3.3.1]nonan-9-yl)ethanol |
InChI |
InChI=1S/C9H18N2O/c12-5-4-11-8-2-1-3-9(11)7-10-6-8/h8-10,12H,1-7H2 |
InChI Key |
ILQUNSGIBWPGRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CNCC(C1)N2CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


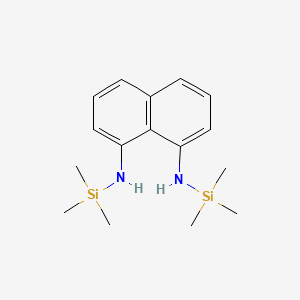
![2-(3-Methyl-1H-pyrazol-4-yl)benzo[d]thiazole](/img/structure/B13958848.png)
![(2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13958865.png)
![Oxazolo[4,5-b]quinoxaline](/img/structure/B13958874.png)
![2-Chloro-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine](/img/structure/B13958875.png)
